molecular formula C17H26N2O4S B5405168 1-(4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-3-CARBOXAMIDE

1-(4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5405168
M. Wt: 354.5 g/mol
InChI Key: CFEGXNNNBUTXJI-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzenesulfonyl)-N-propylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxybenzenesulfonyl)-N-propylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-propylpiperidine-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxybenzenesulfonyl)-N-propylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-(4-Ethoxybenzenesulfonyl)-N-propylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzenesulfonyl)-N-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzenesulfonyl)-N-propylpiperidine-3-carboxamide
  • 1-(4-Chlorobenzenesulfonyl)-N-propylpiperidine-3-carboxamide

Uniqueness

1-(4-Ethoxybenzenesulfonyl)-N-propylpiperidine-3-carboxamide is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in certain applications compared to similar compounds.

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-N-propylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-3-11-18-17(20)14-6-5-12-19(13-14)24(21,22)16-9-7-15(8-10-16)23-4-2/h7-10,14H,3-6,11-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEGXNNNBUTXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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